molecular formula C18H20N4O B3132522 3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 370588-29-7

3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B3132522
CAS No.: 370588-29-7
M. Wt: 308.4 g/mol
InChI Key: GKEYTFDKZJPLCV-UHFFFAOYSA-N
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Description

The compound “3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one” is a chemical compound with the molecular formula C18H20N4O . It is a derivative of pyrazolo[3,4-b]quinolin-5-one .


Synthesis Analysis

A green synthetic protocol has been developed for accessing novel 1H-pyrrole (furan, thiophene)-conjugated 1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one derivatives in 80–85% yield by one-pot three-component reaction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H20N4O .


Chemical Reactions Analysis

The compound is synthesized via a one-pot three-component reaction .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : This compound has been involved in studies on regioselective synthesis, exploring its formation under different conditions. For instance, Quiroga et al. (2001) detailed its formation via regioselective reactions, shedding light on reaction mechanisms and structural analysis of the predominant tautomeric form (Quiroga et al., 2001).

  • Catalyst-Free Syntheses : Ezzati et al. (2017) reported the synthesis of pyrazolo[3,4-b]quinolin-5-one derivatives through a catalyst-free process, indicating potential biological and pharmacological activities (Ezzati et al., 2017).

  • Three-Component One-Pot Synthesis : Wang and Shi (2012) developed a method for synthesizing derivatives of this compound in aqueous media, highlighting the efficiency and environmental benefits of this new protocol (Wang & Shi, 2012).

  • Ionic Liquid Synthesis : A study by Shi and Yang (2011) focused on synthesizing derivatives of this compound in ionic liquid, showcasing the advantages of this approach such as milder conditions and shorter reaction times (Shi & Yang, 2011).

Medicinal Chemistry Applications

  • Neurotropic Activity Studies : Zaliznaya et al. (2020) investigated the neurotropic activity of a derivative of this compound, indicating its potential for further research in bioactive molecules (Zaliznaya et al., 2020).

  • Potential Antimicrobial Agents : Holla et al. (2006) explored the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, highlighting the significance of structural modifications in enhancing biological activity (Holla et al., 2006).

  • Antiproliferative Activity : A study by Pirol et al. (2014) synthesized derivatives of this compound and assessed their antiproliferative activities against various human cancer cell lines, contributing to cancer research (Pirol et al., 2014).

  • Antibacterial and Antitumor Properties : Hamama et al. (2012) reported on the synthesis and biological evaluation of novel pyrazole derivatives, including investigations into their antibacterial and antitumor potential (Hamama et al., 2012).

Properties

IUPAC Name

3,7,7-trimethyl-4-pyridin-3-yl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-10-14-15(11-5-4-6-19-9-11)16-12(20-17(14)22-21-10)7-18(2,3)8-13(16)23/h4-6,9,15H,7-8H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEYTFDKZJPLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901126365
Record name 1,2,4,6,7,8-Hexahydro-3,7,7-trimethyl-4-(3-pyridinyl)-5H-pyrazolo[3,4-b]quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370588-29-7
Record name 1,2,4,6,7,8-Hexahydro-3,7,7-trimethyl-4-(3-pyridinyl)-5H-pyrazolo[3,4-b]quinolin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370588-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,6,7,8-Hexahydro-3,7,7-trimethyl-4-(3-pyridinyl)-5H-pyrazolo[3,4-b]quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

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